N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S2/c1-28-14-8-6-13(7-9-14)25-10-11-26-19(25)23-24-20(26)29-12-17(27)22-18-21-15-4-2-3-5-16(15)30-18/h2-9H,10-12H2,1H3,(H,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJLORXGJFFGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound features a complex structure that includes a benzo[d]thiazole moiety and an imidazo[2,1-c][1,2,4]triazole derivative. The presence of these heterocyclic rings is known to contribute to various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole and imidazo[2,1-c][1,2,4]triazole exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). One study reported that benzo-[d]-imidazo-[2,1-b]-thiazole derivatives displayed IC50 values as low as 2.03 μM against Mtb .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium tuberculosis | 2.03 | |
| Compound A | Pseudomonas aeruginosa | <64 |
Antiviral Activity
Compounds similar to this compound have also been evaluated for antiviral properties. One derivative demonstrated promising inhibitory activity against MERS-CoV with an IC50 of 0.09 μM . This highlights the potential of this class of compounds in developing antiviral therapies.
Anticancer Activity
The anticancer potential of compounds containing the benzo[d]thiazole scaffold has been well-documented. For example, certain derivatives have shown cytotoxic effects against cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly enhance their anticancer efficacy.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanisms underlying the biological activities of these compounds often involve interaction with specific biological targets:
- Inhibition of Enzymes : Many benzo[d]thiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Interference with Cellular Signaling : These compounds may modulate signaling pathways involved in cell proliferation and apoptosis.
- Binding Affinity Studies : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets, revealing critical insights into their mechanisms of action .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of benzo[d]thiazole exhibit significant activity against a range of bacterial and fungal pathogens. For instance, studies on related thiazole derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide and its analogs have been evaluated for their anticancer properties. Notably, compounds containing thiazole and imidazole moieties have been linked to significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The anticancer activity is often assessed using assays such as the Sulforhodamine B assay which measures cell viability post-treatment .
Case Studies
Several case studies illustrate the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) (): Substituent: Nitro group at the benzothiazole C6 position. Activity: Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against HepG2 cells (IC₅₀ = 3.2 µM). The nitro group enhances electron-withdrawing effects, improving kinase binding affinity.
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) (): Substituent: 4-Methoxyphenyl on the thiazole ring. Activity: Demonstrated strong antimicrobial activity (MIC = 12.5 µg/mL against S. aureus). The methoxy group contributes to improved lipophilicity and membrane penetration.
- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives (3a–3k) (): Substituent: Methylenedioxy group on the benzothiazole core. Activity: Varied antimicrobial and antiproliferative profiles depending on the thio/piperazine substituent. The methylenedioxy group enhances π-π stacking interactions in enzyme active sites.
Data Tables
Table 2: Structural and Electronic Effects of Key Substituents
Preparation Methods
Method (Adapted from)
- Starting Material : 2-Aminothiophenol (10 mmol) and potassium thiocyanate (12 mmol).
- Reaction : Stirred in acetic acid (30 mL) at 80°C for 6 hours.
- Oxidative Cyclization : Treated with bromine (1.2 eq) in carbon tetrachloride to form benzo[d]thiazole-2-amine.
- Yield : 78% after recrystallization (ethanol/water).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.42 (d, J = 8.0 Hz, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.12 (d, J = 7.6 Hz, 1H), 6.95 (s, 2H, NH2).
- LC-MS : m/z 151.1 [M+H]⁺.
Synthesis of Fragment B: 7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazole-3-thiol
Step 1: Formation of Hydrazinyl Intermediate (Adapted from)
- Starting Material : 4-Methoxyphenylhydrazine (5 mmol) and 2-chloro-1-(4-methoxyphenyl)ethanone (5 mmol).
- Reaction : Refluxed in ethanol (20 mL) with K2CO3 (10 mmol) for 12 hours.
- Product : 2-Hydrazinyl-4-(4-methoxyphenyl)thiazole (Yield: 82%).
Step 2: Cyclization to Imidazo[2,1-c]triazole (Adapted from)
Step 3: Thiolation (Adapted from)
- Reagent : Lawesson’s reagent (2 eq) in toluene at 110°C for 4 hours.
- Product : Fragment B as a yellow solid (Yield: 68%).
Analytical Data :
- ¹H NMR (400 MHz, CDCl3): δ 7.38 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.25 (t, J = 6.4 Hz, 2H), 3.81 (s, 3H), 3.12 (t, J = 6.4 Hz, 2H), 2.95 (s, 1H, SH).
- HRMS : m/z 301.0942 [M+H]⁺ (Calc. 301.0938).
Synthesis of Fragment C: Chloroacetamide Linker
Method (Adapted from)
- Starting Material : Chloroacetyl chloride (10 mmol) and ammonium hydroxide (20 mmol).
- Reaction : Stirred in dichloromethane at 0°C for 2 hours.
- Product : Chloroacetamide (Yield: 89%).
Final Coupling Reaction
Thioether Formation (Adapted from)
Amide Coupling with Fragment A (Adapted from)
- Reactants : Intermediate from Step 5.1 (1 mmol), benzo[d]thiazol-2-amine (1.2 mmol), EDCI (1.5 mmol), HOBt (1.5 mmol) in DMF.
- Conditions : Stirred at room temperature for 12 hours.
- Product : Target compound isolated via column chromatography (SiO2, EtOAc/hexane 1:1) (Yield: 65%).
Analytical Characterization of Target Compound
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6):
δ 12.45 (s, 1H, NH), 8.22 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.54–7.42 (m, 3H), 7.31 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.38 (t, J = 6.4 Hz, 2H), 3.82 (s, 3H), 3.44 (t, J = 6.4 Hz, 2H), 3.28 (s, 2H). - ¹³C NMR (100 MHz, DMSO-d6):
δ 170.2 (C=O), 162.1 (C-Ar), 154.3 (C-S), 134.5–116.2 (Ar-C), 55.4 (OCH3), 45.8 (CH2), 38.1 (CH2). - HRMS : m/z 493.1524 [M+H]⁺ (Calc. 493.1519).
Purity Analysis
- HPLC : 98.4% purity (C18 column, MeCN/H2O 70:30, λ = 254 nm).
Optimization Insights
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Core imidazo-triazole formation : Cyclocondensation of substituted hydrazines with nitriles under acidic conditions (e.g., H₂SO₄), as seen in analogous imidazo-triazol derivatives .
Thioether linkage : Coupling the imidazo-triazole intermediate with 2-chloroacetamide derivatives using bases like triethylamine in polar aprotic solvents (DMF or dichloromethane) .
Functionalization : Introducing the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring Pd catalysts and controlled heating (60–80°C) .
Key Parameters :
Q. How can researchers validate the purity and structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 468.57 for C₂₀H₁₆N₆O₂S₃) .
- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation, as demonstrated in related thiazole derivatives .
Q. What preliminary biological assays are recommended to screen for anticancer activity?
- Methodological Answer :
- In vitro cytotoxicity : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest promising activity, as seen in structurally similar thiazole-imidazo-triazol hybrids .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Kinase inhibition screening : Prioritize kinases like EGFR or VEGFR2, given the compound’s structural similarity to ATP-competitive inhibitors .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability and target selectivity?
- Methodological Answer :
- Substituent Analysis :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR) and guide rational design .
Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions :
- Use identical cell lines (e.g., ATCC-certified MCF-7) and passage numbers.
- Control for serum concentration (10% FBS) and incubation time (72 hours) .
- Validate Mechanisms : Perform kinase profiling (Eurofins Panlabs) to confirm target engagement and rule off-target effects .
- Batch Analysis : Compare compound purity across studies; impurities >5% can skew IC₅₀ by 2–3 fold .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized kinases .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution, as applied to benzothiazole derivatives .
- Metabolomics : Use LC-MS to track metabolite formation in hepatic microsomes, identifying pathways for structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
